![molecular formula C17H23BN2O6 B2422608 3-BOC-2-氧代-[1,3]噁唑并[4,5-b]吡啶-7-硼酸二缩水甘油酯 CAS No. 2377610-50-7](/img/structure/B2422608.png)

3-BOC-2-氧代-[1,3]噁唑并[4,5-b]吡啶-7-硼酸二缩水甘油酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

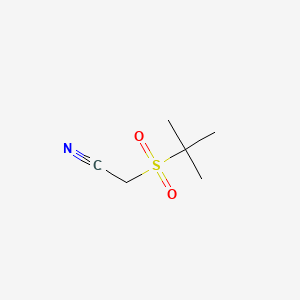

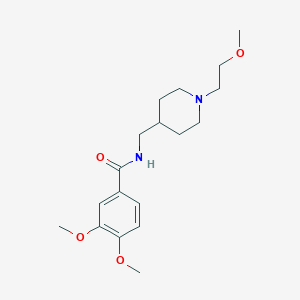

This compound, also known as tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridine-3(2H)-carboxylate, has a molecular weight of 362.19 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 362.19 .科学研究应用

碳水化合物的发光传感

该化合物在发光传感中具有应用。具体来说,由硼酸二缩水甘油酯等前体合成的带有硼酸基团的Ir(iii)配合物已被开发为碳水化合物的潜在发光传感器。已证明这些配合物可与葡萄糖和果糖等糖类形成硼酸环酯,通过高分辨率质谱和光致发光滴定研究促进它们的检测 (Hashemzadeh等,2020)。

合成和偶联应用

该化合物是复杂有机结构合成的组成部分。例如,3-吡啶基硼酸及其二缩水甘油酯已用于铃木偶联反应中以制备复杂的有机化合物,如3-吡啶-3-基喹啉 (Li等,2005)。此外,对反应性二缩水甘油硼酸酯进行分析的策略突出了它们在通过铃木偶联等反应将有机结构单元连接起来以完全合成复杂分子的重要性 (Zhong等,2012)。

硼酸和酯合成方面的进展

据报道,硼酸和酯的合成在合成有机化学、分子传感器和药物发现中的应用至关重要。值得注意的是,一种将卤代芳烃直接转化为硼酸和酯的无金属和无添加剂的方法为生产这些化合物提供了一种更简单、更可持续的方法 (Mfuh等,2017)。

聚合物合成中的硼酸酯

该化合物与聚合物化学有关。一个例子包括通过二溴代芳烃和芳基二硼酸(酯)的铃木-宫浦偶联聚合来实现的具有硼酸(酯)部分的π共轭聚合物的合成 (Nojima等,2016)。此外,已通过使用含二缩水甘油硼酸酯引发剂的开环聚合合成了硼酸末端官能化的聚己内酯聚合物,进一步展示了硼酸酯在聚合物科学中的多功能性 (Korich等,2010)。

作用机制

Target of Action

The compound contains a boronic acid pinacol ester group, which is often used in Suzuki-Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in many biological processes.

Mode of Action

In Suzuki-Miyaura coupling, the boronic acid group of the compound would interact with a palladium catalyst and an organohalide to form a new carbon-carbon bond .

Action Environment

The efficacy and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment might affect the reactivity of the boronic acid group. Additionally, the presence of a catalyst (such as palladium in Suzuki-Miyaura coupling) would be crucial for its mode of action .

属性

IUPAC Name |

tert-butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O6/c1-15(2,3)24-14(22)20-12-11(23-13(20)21)10(8-9-19-12)18-25-16(4,5)17(6,7)26-18/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWKJKPFGKTEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)N(C(=O)O3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2422526.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2422528.png)

![8-(3-((4-fluorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2422533.png)

![5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422534.png)

![3-Amino-6-(heptafluoropropyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2422542.png)

![N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2422548.png)